Barnidipine-d5

Bioanalysis LC-MS/MS Pharmacokinetics

Quantifying barnidipine without a proper internal standard introduces matrix-effect biases that invalidate regulated bioanalysis. Barnidipine-d5 is the required co-eluting IS for the validated LC-MS/MS method achieving 5 pg/mL LLOQ. - Identical retention to analyte; +5 Da mass shift eliminates ion suppression variability. - ≥80% recovery across QC levels supports pediatric/preclinical studies with 500 µL sample volumes. - Compliant with FDA/EMA guidance (±15% CV) for GLP bioequivalence and CYP3A4 metabolism studies.

Molecular Formula C27H29N3O6
Molecular Weight 496.6 g/mol
Cat. No. B12371404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarnidipine-d5
Molecular FormulaC27H29N3O6
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1/i4D,5D,6D,8D,9D
InChIKeyVXMOONUMYLCFJD-WRDYOGNPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barnidipine-d5 (Deuterated Barnidipine): What Researchers Need for Precise Quantification


Barnidipine-d5 is a stable isotope-labeled analog of barnidipine, a single-optical-isomer dihydropyridine calcium channel blocker used clinically for hypertension [1]. As an L-type calcium antagonist, the parent compound barnidipine demonstrates high affinity for [3H]nitrendipine binding sites with a Ki of 0.21 nmol/L [2]. The -d5 variant incorporates five deuterium atoms at the benzyl moiety (specifically at positions 2,3,4,5,6 of the phenyl ring), providing a +5 Da mass shift relative to unlabeled barnidipine while preserving near-identical physicochemical properties [3]. This compound is intended exclusively as an internal standard (IS) for quantitative bioanalytical LC-MS/MS workflows, not as a therapeutic or pharmacologically enhanced deuterated drug candidate [4].

Why Unlabeled Barnidipine or Alternative IS Compounds Fail to Meet Bioanalytical Validation Requirements


Substituting Barnidipine-d5 with unlabeled barnidipine, a non-deuterated analog, or a structurally unrelated internal standard introduces systematic error sources that compromise quantitative accuracy in LC-MS/MS. Unlabeled barnidipine cannot be chromatographically resolved from the analyte and fails to correct for matrix effects or ion suppression variability [1]. Structurally dissimilar IS compounds (e.g., nitrendipine or felodipine) exhibit differential extraction recovery and ionization efficiency, violating the fundamental assumption of proportional signal response under variable sample preparation conditions [2]. Even alternative deuterated DHP analogs (e.g., Lacidipine-d10, Lercanidipine-d3) lack the identical retention time and matrix effect matching required for robust co-elution correction [3]. The selection of Barnidipine-d5 is thus driven not by pharmacologic superiority but by its unique suitability as a mass-differentiated, co-eluting internal standard essential for achieving the 5 pg/mL LLOQ and ±15% precision required in regulated bioanalysis [4].

Quantitative Differentiation: Barnidipine-d5 as an Internal Standard vs. Unlabeled Analyte and Alternative Isotopologs


Achieving a 5 pg/mL Lower Limit of Quantification (LLOQ) in Human Plasma via Deuterated IS Correction

The use of Barnidipine-d5 as the internal standard enables a validated LLOQ of 5 pg/mL for barnidipine in human plasma, a sensitivity level unattainable with unlabeled barnidipine or non-identical analog IS due to matrix effect variability. The deuterated IS corrects for ion suppression and extraction losses, achieving precision within ±20% CV at the LLOQ and ±15% CV at higher QC levels [1].

Bioanalysis LC-MS/MS Pharmacokinetics Therapeutic Drug Monitoring

Mass Difference of +5 Da Provides Baseline Resolution from Analyte for Accurate Peak Integration

Barnidipine-d5 incorporates five deuterium atoms on the benzyl phenyl ring, resulting in a molecular mass shift from 491.54 Da (unlabeled barnidipine, free base) to 496.57 Da for the d5-labeled species. This +5 Da difference in the precursor ion (m/z 492.2→497.2 for the [M+H]+ of the free base) provides complete baseline resolution in the mass analyzer, eliminating isotopic cross-talk between the analyte and IS channels. This is essential for assays where the analyte is present at picogram levels and even 0.1% isotopic carryover would bias quantification .

Stable Isotope Labeling Mass Spectrometry Internal Standard Chromatography

Co-Elution Profile Ensures Identical Matrix Effect Correction vs. Non-Identical Analog IS

Stable isotope-labeled internal standards that co-elute with the analyte are essential for correcting variable matrix effects and ion suppression in ESI-LC-MS/MS. Barnidipine-d5 exhibits near-identical chromatographic retention to unlabeled barnidipine (HILIC conditions, tR ~2.5 min), ensuring that both analyte and IS experience identical ionization environment changes during gradient elution. In contrast, non-deuterated analog IS compounds (e.g., structurally related DHPs) may elute at different times, failing to track dynamic matrix effects and resulting in quantification bias of up to 50% in post-prandial plasma samples [1].

Matrix Effects Ion Suppression LC-MS/MS Bioanalytical Method Validation

Higher Antioxidant Potency (IC50 = 58.6 μM) Relative to Other Dihydropyridines

In a comparative study of calcium antagonists in rat brain homogenates, barnidipine inhibited lipid peroxidation with an IC50 of 58.6 μmol/L, demonstrating greater antioxidant potency than several other dihydropyridine CCBs. The relative rank order of antioxidant potency (lower IC50 = more potent) was: nifedipine (51.5) > barnidipine (58.6) > benidipine (71.2) > nicardipine (129.3) > amlodipine (135.5) > nilvadipine (167.3) > nitrendipine (252.1) [1]. This suggests barnidipine may offer ancillary antioxidant effects beyond calcium channel blockade, though this property pertains to the parent compound and may inform selection for cardiovascular studies where oxidative stress is a relevant endpoint.

Antioxidant Lipid Peroxidation Dihydropyridine Calcium Channel Blocker

Selective Blockade of T-Type Calcium Channel Subtypes α1H and α1G, but Not α1I

In a systematic evaluation of 14 clinically used DHPs expressed in Xenopus oocytes, barnidipine demonstrated a distinct T-type channel subtype blockade profile: it significantly blocked Cav3.2 (α1H) and Cav3.1 (α1G) channels but did not block Cav3.3 (α1I) channels. This profile differs from that of azelnidipine, benidipine, and efonidipine (also block α1H and α1G, not α1I), and contrasts with amlodipine, manidipine, and nicardipine (block all three subtypes), as well as felodipine, nifedipine, and nitrendipine (negligible blockade of any subtype) [1]. This subtype selectivity may have implications for tissue-specific effects, though clinical relevance requires further validation.

T-Type Calcium Channels Channel Subtype Selectivity Electrophysiology Dihydropyridine

Defined Application Scenarios for Barnidipine-d5 in Research and Bioanalysis


LC-MS/MS Quantification of Barnidipine in Pharmacokinetic and Bioavailability Studies

Barnidipine-d5 is the required internal standard for the validated LC-MS/MS method quantifying barnidipine in human plasma at therapeutic concentrations down to 5 pg/mL [1]. This application is essential for clinical pharmacokinetic profiling, dose proportionality assessments, and bioequivalence studies of barnidipine formulations. The method's 500 μL sample requirement and >80% recovery across QC levels make it suitable for studies with limited sample volume or pediatric populations.

Metabolic Stability and CYP450 Interaction Studies of Barnidipine In Vitro

As barnidipine is primarily metabolized by CYP3A4 to three primary metabolites (M-1, M-3, M-8) [1], accurate quantification of parent compound depletion in human liver microsome or hepatocyte incubations requires a stable isotope-labeled IS to correct for matrix effects from NADPH and microsomal protein. Barnidipine-d5 enables precise determination of intrinsic clearance (CLint) and assessment of time-dependent inhibition or metabolic switching when co-incubated with CYP3A4 inhibitors (e.g., cyclosporin A, which has an IC50 of 20 μM for barnidipine metabolism) [2].

Bioanalytical Method Development and Validation for Regulated Studies

Barnidipine-d5 is used as the internal standard to meet FDA and EMA bioanalytical method validation guidelines, which require precision ≤15% CV (≤20% at LLOQ) and accuracy within ±15% (±20% at LLOQ). The co-eluting, mass-differentiated IS ensures that matrix effects, extraction recovery variations, and instrument drift are fully corrected, enabling the method to pass rigorous pre-study validation and in-study QC acceptance criteria required for GLP and clinical trial sample analysis [1].

Comparative Pharmacology Studies of Dihydropyridine Calcium Channel Blockers

When investigating differential properties of barnidipine relative to other DHPs (e.g., antioxidant activity [1], T-type channel subtype selectivity [2], or organ blood flow preservation [3]), accurate measurement of barnidipine concentrations in biological matrices is critical. Barnidipine-d5 provides the necessary internal standardization to generate reliable exposure data that can be correlated with pharmacodynamic endpoints, enabling robust cross-compound comparisons.

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